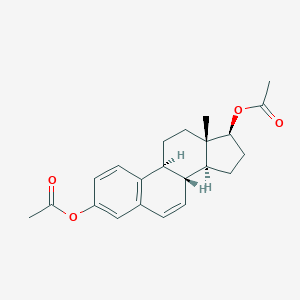

Delta6,7-Estradiol 3,17-Diacetate

Vue d'ensemble

Description

Delta6,7-Estradiol 3,17-Diacetate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is a 3-hydroxy steroid with the molecular formula C22H26O4 and a molecular weight of 354.4 g/mol . It is known for its role in various biological and chemical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Delta6,7-Estradiol 3,17-Diacetate typically involves the acetylation of estradiol. The process includes the reaction of estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Delta6,7-Estradiol 3,17-Diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its parent alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Regeneration of the parent alcohol.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Pharmacological Applications

Hormone Replacement Therapy (HRT)

Delta6,7-Estradiol 3,17-Diacetate is primarily utilized in hormone replacement therapies for postmenopausal women. It aims to alleviate symptoms associated with menopause, such as hot flashes and vaginal atrophy. The compound acts as an estrogen receptor agonist, providing therapeutic benefits while minimizing side effects compared to other estrogen formulations .

Cardiovascular Health

Research indicates that Delta6,7-Estradiol may have cardioprotective effects. A study found that 17β-estradiol and its metabolites inhibit cardiac fibroblast proliferation, suggesting potential benefits in preventing cardiovascular diseases in postmenopausal women . This highlights the importance of Delta6,7-Estradiol in managing heart health through hormonal regulation.

Cancer Research

The compound has also been studied for its role in cancer therapy. Estrogens can influence tumor growth in hormone-sensitive cancers. Delta6,7-Estradiol's ability to bind estrogen receptors makes it a candidate for investigating estrogen's role in breast and endometrial cancers .

Environmental Applications

Detection of Estrogens in Environmental Samples

Delta6,7-Estradiol can be used in biosensors designed to detect estrogens in environmental samples. A study demonstrated the development of a biosensor capable of detecting 17β-estradiol concentrations ranging from 2.25 pg/mL to 2250 pg/mL using differential pulse voltammetry (DPV). This biosensor is significant for monitoring estrogen pollution in water sources .

Biotechnology Applications

Quality Control in Pharmaceutical Production

In pharmaceutical settings, Delta6,7-Estradiol is employed for quality control during the production of related hormone therapies. Its standardized use ensures the efficacy and safety of estrogen products like Equilin .

Case Study: Hormonal Effects on Cardiac Health

A study involving cultured cardiac fibroblasts revealed that Delta6,7-Estradiol inhibits cell proliferation and collagen synthesis. This finding suggests that the compound may mitigate cardiac remodeling associated with hypertension and myocardial infarction .

Case Study: Environmental Monitoring

The development of a cost-effective biosensor utilizing Delta6,7-Estradiol demonstrated high specificity for detecting estrogens without interference from similar compounds like testosterone. This technology has potential applications in both health care and environmental monitoring systems .

Data Summary Table

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Pharmacology | Hormone Replacement Therapy | Alleviates menopausal symptoms; cardioprotective effects |

| Cardiovascular Health | Inhibits cardiac fibroblast proliferation | Potential prevention of cardiovascular diseases |

| Cancer Research | Investigating hormone-sensitive tumors | Role of estrogens in tumor growth |

| Environmental Science | Estrogen detection biosensors | Monitors estrogen pollution effectively |

| Biotechnology | Quality control in hormone production | Ensures safety and efficacy of estrogen therapies |

Mécanisme D'action

The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to the regulation of reproductive and secondary sexual characteristics.

Comparaison Avec Des Composés Similaires

Estradiol: The parent compound, with similar estrogenic activity but without acetylation.

Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.

Equilin: A related estrogenic compound found in horses.

Uniqueness: Delta6,7-Estradiol 3,17-Diacetate is unique due to its acetylated hydroxyl groups, which can influence its pharmacokinetics and biological activity. The acetylation can enhance its stability and modify its interaction with estrogen receptors compared to non-acetylated estrogens.

Activité Biologique

Delta6,7-Estradiol 3,17-Diacetate (also known as 6,7-Estradiol diacetate) is a synthetic derivative of estradiol that has garnered attention for its potential biological activities, particularly in the context of hormone-dependent cancers and other physiological processes. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 1971-65-9 |

| Molecular Formula | CHO |

| Molecular Weight | 328.40 g/mol |

| Synonyms | 6-Dehydroestradiol diacetate; Estra-1,3,5(10),6-tetraene-3,17-diol diacetate |

The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in various tissues. The compound demonstrates estrogenic activity by binding to ERα and ERβ, leading to the activation of gene transcription involved in cell proliferation and differentiation.

- Estrogen Receptor Binding : Delta6,7-Estradiol exhibits a strong affinity for estrogen receptors, influencing cellular pathways associated with growth and apoptosis in hormone-sensitive tissues such as breast and prostate cancer cells .

- Cell Proliferation : Studies have shown that Delta6,7-Estradiol can stimulate cell proliferation in various cancer cell lines. For instance, it has been reported to enhance the proliferation of T47-D breast cancer cells at concentrations as low as 0.1 μM .

Antiproliferative Activity

Research indicates that modifications in the steroid structure can significantly impact the antiproliferative effects of estradiol derivatives. Delta6,7-Estradiol has been evaluated for its potential as an antiproliferative agent:

- In Vitro Studies : Various studies have demonstrated that Delta6,7-Estradiol derivatives exhibit cytotoxicity against different cancer cell lines. For example:

- Case Study : A study involving the synthesis and evaluation of Delta9,11-Estrone derivatives highlighted that structural modifications could enhance cytotoxicity while reducing interactions with ERα .

Hormonal Regulation

Delta6,7-Estradiol also plays a role in hormonal regulation within the hypothalamus-pituitary-adrenal (HPA) axis:

- Fetal Development : In ovine models, estradiol-3-sulfate was shown to increase HPA axis activity during late gestation. This suggests that similar compounds may influence developmental processes through hormonal modulation .

Research Findings

Recent findings underscore the dual role of estrogens like Delta6,7-Estradiol in both promoting cellular growth and potentially contributing to oncogenesis:

- Genotoxicity : While estrogens are essential for normal physiological functions, they can also induce DNA damage through oxidative stress and other mechanisms. Increased levels of estradiol have been linked to a higher risk of developing breast cancer due to genomic instability caused by DNA double-strand breaks .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h4-7,12,18-21H,8-11H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRYSOZQFGDCK-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.